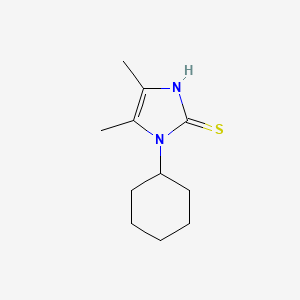

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 . The IUPAC name for this compound is 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol .

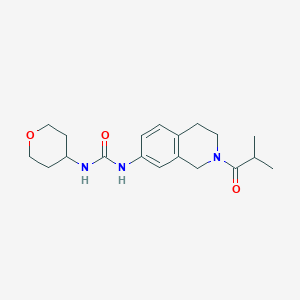

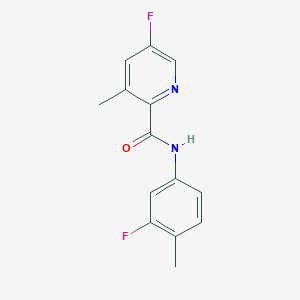

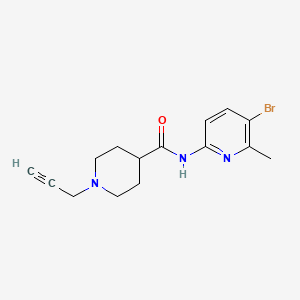

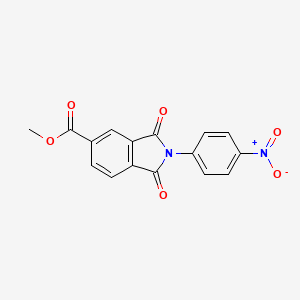

Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol consists of a cyclohexyl group attached to the 1-position of an imidazole ring. The imidazole ring also has two methyl groups attached to the 4 and 5 positions, and a thiol group attached to the 2 position .Physical And Chemical Properties Analysis

1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a solid at room temperature . It has a melting point range of 221-223°C . Another source reports a melting point of 187°C .Applications De Recherche Scientifique

Antibacterial Properties

Imidazole derivatives, including 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol , exhibit significant antibacterial activity. Researchers have investigated their potential as antimicrobial agents against various bacterial strains. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or other essential cellular processes, making them promising candidates for combating bacterial infections .

Antifungal Activity

Imidazole-containing compounds have also demonstrated antifungal properties. 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol may inhibit fungal growth by disrupting cell membrane integrity or interfering with fungal enzymes. Researchers continue to explore their efficacy against fungal pathogens .

Anticancer Potential

Certain imidazole derivatives, including our compound of interest, exhibit antitumor activity. They may interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis. Investigating their mechanisms of action and optimizing their efficacy is an active area of research .

Anti-Inflammatory Effects

Imidazole-based molecules can modulate inflammatory responses. By targeting specific pathways or receptors, they may mitigate inflammation associated with autoimmune diseases, allergies, or chronic conditions1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could contribute to this field .

Metal Chelation and Coordination Chemistry

Imidazole derivatives are excellent ligands for metal ions. They form stable complexes, which find applications in catalysis, drug delivery, and bioinorganic chemistry1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol may participate in metal chelation reactions or serve as a building block for coordination complexes .

Electrochemical Sensors and Biosensors

Researchers explore imidazole-based materials for electrochemical sensing applications. These compounds can detect specific analytes (such as heavy metals, neurotransmitters, or biomolecules) due to their redox properties1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol might contribute to the development of sensitive sensors .

Organic Synthesis and Medicinal Chemistry

Imidazole derivatives serve as versatile intermediates in organic synthesis. Chemists use them to construct more complex molecules, including pharmaceuticals1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could play a crucial role in designing novel drugs or functional materials .

Photophysical Properties and Luminescence

Certain imidazole-containing compounds exhibit interesting photophysical behavior. They absorb and emit light, making them useful in optoelectronic devices, fluorescent probes, or imaging agents. Investigating the luminescent properties of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol could lead to exciting applications .

Safety and Hazards

Mécanisme D'action

Target of action

For example, some imidazole derivatives are used as antifungal agents, targeting the fungal cell membrane .

Mode of action

Many imidazole derivatives work by interacting with enzymes or receptors in cells, disrupting their normal function .

Biochemical pathways

Without specific information on 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties can greatly affect a drug’s bioavailability and are usually determined through experimental studies .

Result of action

The effects would depend on the compound’s specific targets and mode of action .

Action environment

Many factors can influence the action, efficacy, and stability of a compound like 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol. These can include the pH of the environment, the presence of other compounds, temperature, and more .

Propriétés

IUPAC Name |

3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZUQDKXIQSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)C2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)